N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 4. A methylene bridge connects the triazolopyridazine moiety to a 2-phenyl-2H-1,2,3-triazole-4-carboxamide group.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O2/c1-26-15-8-7-13-19-20-14(23(13)22-15)10-17-16(25)12-9-18-24(21-12)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVXTBMDRSNWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=NN(N=C3)C4=CC=CC=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and its homolog is found in Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Biochemical Analysis
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapy. This article delves into the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the formation of a triazole core linked to a pyridazine moiety. The structural framework of this compound is significant as it incorporates pharmacophoric elements that enhance its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit potent anticancer activity. For instance, a study demonstrated that certain derivatives showed strong antiproliferative effects against various cancer cell lines with IC50 values indicating effective inhibition of cell growth. Specifically:
- Compound 4g exhibited an IC50 of 0.163 ± 0.01 μM against c-Met and 0.283 ± 0.01 μM against Pim-1 kinases, highlighting its potential as a dual inhibitor in cancer treatment .
- Cell Cycle Arrest and Apoptosis : Compound 4g was found to induce S-phase arrest in MCF-7 breast cancer cells and significantly enhanced apoptosis rates by 29.61-fold compared to control .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Kinases : The compound's ability to inhibit c-Met and Pim-1 kinases is crucial for its anticancer properties. These kinases are involved in critical pathways that regulate cell proliferation and survival .
- Impact on Apoptotic Pathways : The compound enhances the activity of caspase-9 while reducing phosphorylated forms of PI3K, AKT, and mTOR pathways, which are vital for cell survival .
- Molecular Docking Studies : Docking studies suggest that the compound binds effectively to the ATP-binding sites of c-Met and Pim-1 kinases, facilitating its inhibitory action .
Comparative Analysis with Other Derivatives
To contextualize the activity of this compound within its class, a comparative analysis with other triazole derivatives is presented in the table below:
| Compound | Target Kinase | IC50 (μM) | Cell Line Tested | Mechanism |
|---|---|---|---|---|
| 4g | c-Met | 0.163 | MCF-7 | Inhibition |
| Pim-1 | 0.283 | Inhibition | ||
| 22i | c-Met | 0.048 | A549 | Inhibition |
| MCF7 | 0.15 | Induction of Apoptosis | ||
| HeLa | 2.85 | Cell Cycle Arrest |
Case Studies
A notable study involved evaluating the biological efficacy of various triazolo derivatives against multiple cancer cell lines using the National Cancer Institute's (NCI) 60-panel cell line assay. The results indicated that compounds similar to this compound displayed broad-spectrum anticancer activity across different cell types .
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds containing triazole and pyridazine moieties. For instance, derivatives similar to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have demonstrated efficacy against various fungal strains. A study synthesized novel triazole derivatives that exhibited greater antifungal activity than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that compounds like this compound could be potent candidates for antifungal drug development.
Antimicrobial Properties
The presence of the triazole ring in this compound is associated with antimicrobial properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition leads to the disruption of fungal cell membrane integrity. The compound's structure suggests it may also exhibit antibacterial or antiviral activities due to similar mechanisms observed in other triazole derivatives .
Anticancer Research
Triazole derivatives have been investigated for their anticancer properties. The unique structural features of this compound may contribute to its potential as an anticancer agent. Research indicates that triazoles can induce apoptosis in cancer cells and inhibit tumor growth through various pathways . Further studies are required to evaluate the specific anticancer mechanisms of this compound.
Chemical Synthesis and Modification
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. The compound can be modified to enhance its biological activity or reduce toxicity. For example, substituting different functional groups on the phenyl ring or altering the triazole structure may lead to improved pharmacological profiles .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for drug design. Variations in the chemical structure can significantly affect its biological activity. Research has shown that modifications at specific positions on the triazole or pyridazine rings can enhance antifungal potency or alter selectivity towards certain pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Core Modifications
Methoxy vs. Hydroxy Substitution Compound 3 (): N-Benzoyl-(6-hydroxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycine replaces the methoxy group with a hydroxy group. The methoxy group in the target compound balances lipophilicity and metabolic stability . Compound 14 (): 6-Methyl-N-(2-morpholinoethyl)triazolopyridazine introduces a methyl group and morpholine ring, enhancing solubility through basic nitrogen atoms .
Side Chain Modifications
Carboxamide Linker Diversity
- 4-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]Butanamide (): Replaces the triazole-carboxamide with a butanamide-thiazole group. The thiazole ring may engage in additional hydrophobic interactions, while the longer aliphatic chain could affect conformational flexibility .
- Compound 15 (): Features a methylpiperazinyl-ethylamine side chain, which improves solubility and may enhance blood-brain barrier penetration .
Aromatic Substituents
- Compound 9c (): Contains a 4-bromophenyl-thiazole group. Halogenation (Br) increases molecular weight and may enhance halogen bonding with targets, contrasting with the target compound’s unsubstituted phenyl group .
- EU Patent Compound (): Incorporates a difluoro-indazole group, demonstrating fluorination’s role in improving metabolic stability and kinase inhibition .
Key Findings and Implications
Methoxy Group Advantage : The 6-methoxy substitution in the target compound likely improves pharmacokinetics compared to hydroxy analogs (e.g., ) by reducing polarity without sacrificing metabolic stability .
Triazole-Carboxamide vs.
Antiproliferative Potential: Structural analogs in and demonstrate that triazolopyridazine derivatives can exhibit cytotoxicity or antiproliferative effects, suggesting the target compound may share similar bioactivity .
Preparation Methods
Preparation of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid
- Cyclization : 4-Amino-1,2,4-triazole reacts with ethyl acetoacetate at 110°C to form 6-methyl-triazolo[4,3-b]pyridazin-8-ylamine (9) .
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C introduces a chlorine atom, yielding 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10) .
- Hydrolysis : 10 is hydrolyzed under acidic conditions (HCl, 60°C) to produce 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (31) .
Coupling Reaction
The carboxylic acid (31) is activated using thionyl chloride (SOCl₂) and reacted with the aminomethyl-triazolo-pyridazine intermediate (30) :
- Activation : 31 is treated with SOCl₂ at 70°C for 2 hours to form the acyl chloride.
- Amidation : The acyl chloride is coupled with 30 in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
Reaction Conditions :
- Molar ratio: 1:1.2 (acyl chloride to amine).
- Temperature: 0°C to room temperature, 12 hours.
- Yield: 75–80% after column chromatography.
Optimization and Structural Modifications
Solvent and Catalyst Effects
Alternative Pathways
- Mitsunobu Reaction : For sterically hindered intermediates, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) facilitates ether bond formation between the triazole and pyridazine moieties.
Characterization and Analytical Data
Key Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, phenyl-H), 4.65 (s, 2H, CH₂), 3.92 (s, 3H, OCH₃).
- HRMS (ESI) : m/z [M+H]⁺ calculated for C₁₆H₁₄N₈O₂: 350.33, found: 350.34.
Purity Assessment :
- HPLC (C18 column, MeCN/H₂O gradient): Purity >98%.
Q & A
Basic: What are the key steps in synthesizing this compound, and what reaction conditions are critical for yield optimization?
Answer:
The synthesis involves multi-step pathways, including:
- Cyclization reactions to form the triazole and pyridazine cores (e.g., using hydrazine hydrate or diethyl oxalate for ring closure) .
- Coupling reactions (e.g., nucleophilic substitutions or amide bond formation) to attach substituents like the methoxy group or phenyl-triazole moiety .
Critical conditions include: - Temperature control (e.g., 60–80°C for cyclization steps) and inert atmospheres to prevent oxidation .
- Solvent selection (e.g., toluene for cyclization, DMF for coupling) to stabilize intermediates .
Yield optimization requires HPLC purification and catalytic agents (e.g., Pd catalysts for cross-coupling) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of triazole/pyridazine rings and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for bioactive studies) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Basic: What biological targets are hypothesized based on structural features?
Answer:
- Fungal 14α-Demethylase : The triazole moiety may inhibit cytochrome P450 enzymes, analogous to fluconazole .
- Kinase Domains : The pyridazine core could interact with ATP-binding pockets in kinases .
- DNA Topoisomerases : The planar aromatic system may intercalate DNA or stabilize cleavage complexes .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Analysis : Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays .
- Metabolic Stability Testing : Check for degradation products in cell-based vs. cell-free assays .
- Target Validation : Use CRISPR knockouts or siRNA silencing to verify specificity .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .
Advanced: What strategies enhance binding affinity while minimizing off-target effects?
Answer:
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl to improve lipophilicity without steric hindrance .
- Positional Scanning : Modify triazole/pyridazine linkage (e.g., methylene vs. ethylene spacers) to optimize target engagement .
- Proteomics Profiling : Use affinity chromatography-MS to identify off-target binding partners .
Advanced: How does molecular docking inform derivative design for enzymes like fungal 14α-demethylase?
Answer:
- Docking Workflow :
- Prepare the enzyme structure (PDB: 3LD6) and ligand library .
- Use AutoDock Vina or Schrödinger Suite for binding pose prediction .
- Validate with MD simulations to assess binding stability .
- Key Interactions : The triazole nitrogen forms hydrogen bonds with heme iron, while the phenyl group occupies hydrophobic pockets .
Advanced: What methodological considerations apply when scaling synthesis to gram quantities?
Answer:
- Catalyst Optimization : Transition from Pd(PPh₃)₄ to cheaper ligands (e.g., XPhos) for cost-effective coupling .
- Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to improve safety .
- Purification Scaling : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
Advanced: How do pH and solvent polarity influence stability during in vitro assays?
Answer:
- pH Stability : Carboxamide hydrolysis accelerates under acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (pH 7.4) for cell assays .
- Solvent Effects : DMSO stock solutions (>10 mM) may cause aggregation; dilute to ≤0.1% in assay media .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the triazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
